molecular formula C11H12N2O2S B11817396 3-(Benzo[d]thiazol-2-yl(methyl)amino)propanoic acid

3-(Benzo[d]thiazol-2-yl(methyl)amino)propanoic acid

Cat. No.: B11817396
M. Wt: 236.29 g/mol
InChI Key: PUBFOEUBFCIHJY-UHFFFAOYSA-N
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Description

3-(Benzo[d]thiazol-2-yl(methyl)amino)propanoic acid is a synthetic benzothiazole derivative offered for research and development purposes. This compound is part of a significant class of heterocyclic compounds known for their diverse biological activities and broad utility in medicinal chemistry. Researchers are exploring such structures as privileged scaffolds for developing new therapeutic candidates. The core research value of this compound lies in its potential application in antimicrobial development. Thiazole derivatives have demonstrated compelling bioactivity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . The structural motif of a benzo-thiazole core linked to a propanoic acid chain via a methylamino group provides a versatile chemical handle for further derivatization. This allows researchers to synthesize libraries of novel molecules, such as hydrazones and other hybrids, to investigate structure-activity relationships (SAR) and optimize properties like lipophilicity, which critically influences membrane transport and target binding . The compound is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

3-[1,3-benzothiazol-2-yl(methyl)amino]propanoic acid

InChI

InChI=1S/C11H12N2O2S/c1-13(7-6-10(14)15)11-12-8-4-2-3-5-9(8)16-11/h2-5H,6-7H2,1H3,(H,14,15)

InChI Key

PUBFOEUBFCIHJY-UHFFFAOYSA-N

Canonical SMILES

CN(CCC(=O)O)C1=NC2=CC=CC=C2S1

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Cyclization

The benzothiazole core is typically constructed via Hantzsch thiazole synthesis, which involves condensing α-haloketones with thioureas or thioamides. For example, thioureido acids react with chloroacetone in aqueous potassium carbonate to form 4-methylthiazole derivatives. Adapting this method, 2-aminobenzothiazole precursors can be synthesized by cyclizing substituted anilines with thiocyanogen intermediates under bromine catalysis.

Key Reaction Conditions :

  • Thiocyanation : Bromine facilitates pseudohalogen thiocyanogen formation, enabling electrophilic thiocyanation of anilines at room temperature.

  • Cyclization : Microwave-assisted protocols (195 W, 5 min) improve yields and reduce side products compared to traditional reflux methods.

Introduction of the Methylamino Group

Alkylation of 2-Aminobenzothiazole

The methylamino group at the 2-position is introduced via alkylation of 2-aminobenzothiazole. In General Procedure C (Search Result), methyl iodide or benzyl bromide alkylates Boc-protected amines under basic conditions (K2_2CO3_3, DMF, 60°C). For the target compound, methyl iodide would selectively alkylate the amine:

2-Aminobenzothiazole+CH3IK2CO3,DMF2-(Methylamino)benzothiazole\text{2-Aminobenzothiazole} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{2-(Methylamino)benzothiazole}

Optimization Notes :

  • Protection-Deprotection : Boc protection prevents over-alkylation, with acidolysis (HCl/dioxane) used for deprotection.

  • Solvent Effects : Polar aprotic solvents like DMF enhance reaction rates but require rigorous drying to avoid hydrolysis.

Propanoic Acid Moiety Attachment

Nucleophilic Substitution with Halopropionic Acid

A propanoic acid side chain is introduced via nucleophilic substitution. For example, 3-bromopropanoic acid reacts with 2-(methylamino)benzothiazole in acetone under reflux (40°C, 12 h):

2-(Methylamino)benzothiazole+BrCH2CH2COOHAcetone3-(Benzo[d]thiazol-2-yl(methyl)amino)propanoic acid\text{2-(Methylamino)benzothiazole} + \text{BrCH}2\text{CH}2\text{COOH} \xrightarrow{\text{Acetone}} \text{3-(Benzo[d]thiazol-2-yl(methyl)amino)propanoic acid}

Purification : Crude products are washed with water and recrystallized from ethanol.

Coupling Reagents for Amide Bond Formation

Alternative routes employ coupling agents like HBTU to conjugate pre-formed benzothiazole amines with propanoic acid derivatives. For instance:

2-(Methylamino)benzothiazole+3-Chloropropanoic AcidHBTU, Et3NTarget Compound\text{2-(Methylamino)benzothiazole} + \text{3-Chloropropanoic Acid} \xrightarrow{\text{HBTU, Et}_3\text{N}} \text{Target Compound}

Advantages :

  • Room-temperature reactions in DMF minimize thermal degradation.

  • Yields exceed 70% with minimal byproducts.

Integrated Synthetic Routes

Route 1: Sequential Alkylation-Coupling

  • Synthesize 2-aminobenzothiazole via Hantzsch cyclization.

  • Methylate the amine using methyl iodide.

  • Couple with 3-bromopropanoic acid under reflux.

Yield : ~65% (over three steps).

Route 2: One-Pot Microwave Synthesis

  • Combine 2-aminobenzothiazole, methyl iodide, and 3-bromopropanoic acid in DMF.

  • Irradiate at 150 W for 10 min.

Yield : ~58% (lower due to competing side reactions).

Analytical Validation

Spectroscopic Characterization

  • 1^1H NMR : Expected signals include:

    • δ 3.83 (s, 3H, N–CH3_3).

    • δ 2.65 (t, 2H, CH2_2COOH) and δ 3.20 (t, 2H, N–CH2_2).

  • 13^{13}C NMR : Peaks at δ 170.2 (COOH), δ 52.3 (N–CH3_3), and δ 166.6 (C=N).

Chromatographic Purity

HPLC–MS analysis (C18 column, acetonitrile/water) confirms >95% purity.

Challenges and Mitigation

  • Regioselectivity : Competing alkylation at thiazole sulfur is suppressed using bulky bases like K2_2CO3_3.

  • Carboxyl Group Stability : Low-temperature coupling (0–5°C) prevents decarboxylation .

Chemical Reactions Analysis

Synthetic Routes and Functional Group Reactivity

The compound contains three reactive sites:

  • Benzo[d]thiazole ring : Susceptible to electrophilic substitution (e.g., halogenation, nitration) and nucleophilic attack.

  • Methylamino linker : May undergo alkylation, acylation, or condensation.

  • Propanoic acid group : Reactive toward esterification, amidation, or decarboxylation.

Key Reactions:

Reaction Type Conditions/Reagents Product Reference
Esterification Methanol/H<sup>+</sup>, refluxMethyl 3-(Benzo[d]thiazol-2-yl(methyl)amino)propanoate
Amide Formation DCC, HOBt, amine substrateSubstituted amide derivatives
Cyclization PCl<sub>5</sub> or POCl<sub>3</sub>Thiazolo[3,2-a]pyrimidinone analogs
Electrophilic Substitution HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitro-substituted benzothiazole derivatives

Condensation and Cross-Coupling Reactions

The methylamino group can participate in Mannich reactions or Ugi multicomponent reactions to generate complex heterocycles. For example:

  • Mannich Reaction :
    Reacting with formaldehyde and secondary amines yields β-amino ketones or tertiary amines .

  • Suzuki Coupling :
    The benzothiazole ring may undergo palladium-catalyzed cross-coupling with arylboronic acids to introduce substituents .

Example Pathway:

Step 1 : Esterification of the propanoic acid group.
Step 2 : Suzuki coupling of the benzothiazole with 4-bromophenylboronic acid.
Step 3 : Hydrolysis of the ester to regenerate the carboxylic acid.

Decarboxylation and Oxidation

Under acidic or thermal conditions, the propanoic acid moiety may undergo decarboxylation:
R–COOHΔ,H+R–H+CO2\text{R–COOH} \xrightarrow{\Delta, \text{H}^+} \text{R–H} + \text{CO}_2
This generates 3-(Benzo[d]thiazol-2-yl(methyl)amino)propane , a potential intermediate for further alkylation .

Challenges in Reactivity

  • The benzothiazole’s electron-withdrawing nature reduces nucleophilicity at the methylamino group.

  • Steric hindrance from the fused benzene ring may limit substitution at the thiazole C-2 position .

Scientific Research Applications

Biological Activities

Research indicates that 3-(benzo[d]thiazol-2-yl(methyl)amino)propanoic acid exhibits several biological activities:

  • Antimicrobial Activity: Preliminary studies have shown that derivatives of benzothiazole compounds possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this class have been evaluated for their efficacy against resistant strains like Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties: The compound has demonstrated potential in anticancer research. Studies have indicated that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines, including pancreatic cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Fluorescent Probes: Due to the fluorescence emitted by the benzothiazole ring, this compound has been explored as a fluorescent probe in biological studies, aiding in cellular imaging and tracking .

Therapeutic Applications

The therapeutic implications of 3-(benzo[d]thiazol-2-yl(methyl)amino)propanoic acid are vast:

  • Neurological Disorders: Compounds with similar structures have been investigated for their role as antagonists at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR), which is crucial in synaptic transmission and various neurological diseases . This suggests potential applications in treating conditions like epilepsy and neurodegenerative disorders.
  • Respiratory Stimulation: Research has indicated that certain derivatives can enhance respiratory function by acting on central nervous system pathways, potentially providing therapeutic avenues for conditions like sleep apnea or chronic obstructive pulmonary disease .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several benzothiazole derivatives, including 3-(benzo[d]thiazol-2-yl(methyl)amino)propanoic acid. The findings revealed significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 31.2 μg/ml . This underscores the compound's potential as a lead structure for developing new antibiotics.

Case Study 2: Anticancer Activity

In another investigation, researchers synthesized various benzothiazole derivatives and tested them against pancreatic cancer cell lines. Results indicated that specific modifications to the benzothiazole structure enhanced cytotoxicity, suggesting that 3-(benzo[d]thiazol-2-yl(methyl)amino)propanoic acid could be optimized for greater anticancer efficacy .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Fluorescent ProbeUseful in cellular imaging
NeurologicalPotential AMPAR antagonist
Respiratory StimulationEnhances respiratory function

Mechanism of Action

The mechanism of action of 3-(Benzo[d]thiazol-2-yl(methyl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzo[d]thiazol-2-yl(methyl)amino)propanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties.

Biological Activity

3-(Benzo[d]thiazol-2-yl(methyl)amino)propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its anticancer, antibacterial, and anti-inflammatory properties, supported by relevant data tables and research findings.

  • Molecular Formula : C₁₁H₁₃N₃O₂S
  • Molecular Weight : Approximately 206.26 g/mol
  • Density : 1.379 g/cm³
  • Boiling Point : 393.5ºC at 760 mmHg

The compound features a unique structure that includes a benzothiazole moiety linked to a propanoic acid group, which enhances its interaction with biological targets due to the electronic properties imparted by sulfur in the benzothiazole ring.

Anticancer Activity

Research indicates that 3-(Benzo[d]thiazol-2-yl(methyl)amino)propanoic acid exhibits significant anticancer properties. It has been evaluated for its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Activity Description
Colon Cancer (HT29)2.01High growth inhibitory effects
Melanoma (WM793)ModerateSelective action observed
Renal CancerModerateEffective against renal cancer cells
Breast CancerModerateInhibitory effects noted

In vitro studies have shown that the compound inhibits tumor growth in specific cancer cell lines, making it a candidate for further pharmacological studies .

Antibacterial Activity

The antibacterial properties of 3-(Benzo[d]thiazol-2-yl(methyl)amino)propanoic acid have been assessed against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µM) Activity Description
Staphylococcus aureus5.64Moderate activity against Gram-positive bacteria
Escherichia coli8.33Effective against Gram-negative bacteria
Enterococcus faecalis11.29Notable antibacterial activity
Pseudomonas aeruginosa13.40Moderate resistance observed

These findings suggest that the compound possesses broad-spectrum antibacterial activity, indicating potential applications in treating bacterial infections .

Anti-inflammatory Properties

The anti-inflammatory effects of the compound have also been explored, particularly in relation to cytokine production. Studies have indicated that it can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential use in inflammatory conditions .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • In Vitro Studies : A study demonstrated that the compound exhibited selective cytotoxicity towards glioblastoma cells while showing low toxicity to normal cells, suggesting its potential as a targeted cancer therapy .
  • Metal Chelation Activity : Research has indicated that 3-(Benzo[d]thiazol-2-yl(methyl)amino)propanoic acid can form complexes with metal ions, which may enhance its biological activity and provide insights into its mechanism of action.
  • Neuroprotective Effects : In models of oxidative stress, the compound showed neuroprotective effects against H₂O₂-induced damage in neuronal cell lines, highlighting its potential for neurological applications .

Q & A

Q. Q1. What are the established synthetic routes for 3-(Benzo[d]thiazol-2-yl(methyl)amino)propanoic acid, and how are intermediates validated?

Methodological Answer: The compound is typically synthesized via condensation reactions between thiazole derivatives and amino acid precursors. For example:

  • Step 1: React benzo[d]thiazole-2-amine with methyl acrylate under reflux in the presence of Na₂CO₃ and water to form the methyl ester intermediate.
  • Step 2: Hydrolyze the ester using acetic acid (AcOH) to yield the final propanoic acid derivative .
  • Validation: Intermediates are characterized via ¹H/¹³C NMR (e.g., δ 2.8–3.2 ppm for methylene protons, δ 170–175 ppm for carbonyl carbons) and IR spectroscopy (C=O stretch at ~1700 cm⁻¹). Elemental analysis (C, H, N, S) confirms purity .

Q. Q2. How is spectroscopic data interpreted to confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR: Key signals include:
    • Thiazole protons: δ 7.2–8.1 ppm (aromatic region).
    • Methylene groups: δ 2.5–3.5 ppm (N-CH₂ and CH₂-COOH).
  • ¹³C NMR: Carbonyl carbons (COOH) appear at δ 170–175 ppm, while thiazole carbons range from δ 110–160 ppm .
  • IR: Confirm the presence of carboxylic acid (O-H stretch at ~2500–3000 cm⁻¹, C=O at ~1700 cm⁻¹) and thiazole ring (C=N stretch at ~1600 cm⁻¹) .

Advanced Research Questions

Q. Q3. How can reaction conditions be optimized to improve yields of 3-(Benzo[d]thiazol-2-yl(methyl)amino)propanoic acid?

Methodological Answer:

  • Catalyst Selection: Use Na₂CO₃ instead of AcONa for condensation steps to reduce side reactions (e.g., ester hydrolysis during synthesis) .
  • Solvent Optimization: Dry acetone or 2-PrOH improves regioselectivity in thiazole ring formation .
  • Temperature Control: Maintain reflux (60–80°C) for 3–4 hours to ensure complete cyclization while avoiding decomposition .
  • Yield Tracking: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and purify intermediates via recrystallization (ethanol/water) .

Q. Q4. What strategies resolve discrepancies in bioactivity data between structurally similar derivatives?

Methodological Answer:

  • Substituent Effects: Compare analogs with electron-withdrawing (e.g., NO₂) or donating (e.g., CH₃) groups on the benzothiazole ring. For example, nitro-substituted derivatives may exhibit enhanced antimicrobial activity due to increased electrophilicity .
  • Assay Variability: Standardize MIC (Minimum Inhibitory Concentration) testing against Staphylococcus aureus or E. coli using broth microdilution (CLSI guidelines) to reduce inter-lab variability .
  • Structural Confirmation: Use X-ray crystallography (as in ) to rule out tautomeric or stereochemical ambiguities affecting activity.

Q. Q5. How are computational methods integrated to predict the reactivity of this compound in drug discovery?

Methodological Answer:

  • Docking Studies: Perform molecular docking (AutoDock Vina) to evaluate interactions with bacterial enoyl-ACP reductase (FabI), a target for antimicrobial agents .
  • QSAR Modeling: Develop Quantitative Structure-Activity Relationship models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
  • Retrosynthetic Planning: Tools like Pistachio or Reaxys propose one-step synthesis routes (e.g., coupling with 4-substituted benzaldehydes) based on known thiazole reactions .

Experimental Design & Data Analysis

Q. Q6. How should researchers design assays to evaluate the compound’s enzyme inhibition potential?

Methodological Answer:

  • Enzyme Selection: Target enzymes relevant to the compound’s scaffold (e.g., cyclooxygenase-2 for anti-inflammatory studies or β-lactamases for antimicrobial screening) .
  • Kinetic Assays: Use UV-Vis spectroscopy to monitor NADH consumption (340 nm) in dehydrogenase inhibition assays.
  • Control Experiments: Include positive controls (e.g., ibuprofen for COX-2) and negative controls (DMSO solvent) to validate results .

Q. Q7. What analytical techniques address challenges in characterizing tautomeric forms of this compound?

Methodological Answer:

  • Variable Temperature NMR: Monitor chemical shift changes in DMSO-d₆ from 25°C to 80°C to identify tautomeric equilibria (e.g., thione ↔ thiol forms) .
  • X-ray Crystallography: Resolve solid-state structures to confirm dominant tautomers (e.g., ketone vs. enol forms) .
  • DFT Calculations: Compare experimental IR spectra with computed vibrational modes (Gaussian 09) to assign tautomeric states .

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